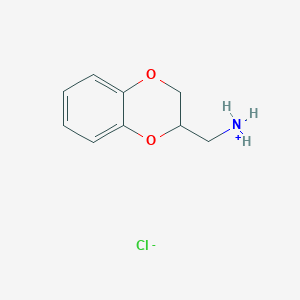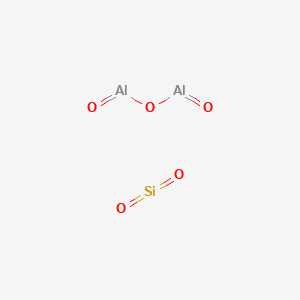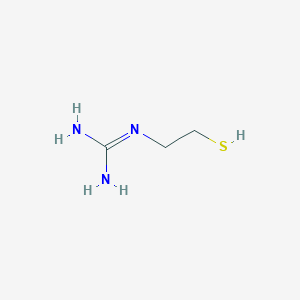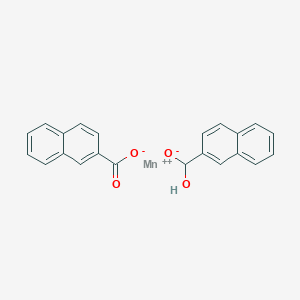
Naphthenic acids, manganese salts
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Naphthenic acids can be synthesized through various chemical reactions, including manganese(III)-mediated processes. A novel manganese(III) acetate mediated reaction between 2-benzoyl-1,4-naphthoquinones and 1,3-dicarbonyl compounds results in the effective synthesis of naphtho[2,3-c]furan-4,9-diones and naphthacene-5,12-diones with high selectivity, showcasing the role of manganese salts in facilitating complex organic reactions (Lin et al., 2006).
Molecular Structure Analysis
Naphthenic acids, characterized by the general formula CnH2n+zO2, form a complex mixture of alkyl-substituted acyclic and cycloaliphatic carboxylic acids. Their structures vary significantly, affecting their chemical and physical properties. Studies involving gas chromatography-mass spectrometry have detailed these structural variations, providing insight into their molecular complexity (Clemente et al., 2003).
Chemical Reactions and Properties
Manganese salts, when involved in chemical reactions with naphthenic acids, contribute to the formation of complex structures with varied properties. For instance, manganese(III) acetate-mediated cyclization reactions have been used to synthesize 1,2-benzanthracene derivatives, highlighting the reactivity and versatility of these compounds (Cao et al., 2011).
Physical Properties Analysis
The physical properties of naphthenic acids and manganese salts, such as solubility and interfacial tension, significantly influence their behavior in various environments. For example, isolated naphthenic acids from a West African metal naphthenate deposit showed high oil-water interfacial activity, which varies with pH and the presence of calcium ions, affecting the stability of Langmuir monolayers formed at interfaces (Brandal et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and biodegradability of naphthenic acids, are essential for understanding their environmental impact. Studies have shown that naphthenic acids are susceptible to biodegradation, which reduces their concentration and toxicity. This biodegradability varies among naphthenic acids from different sources, with some being more resistant to microbial degradation than others (Clemente & Fedorak, 2005).
科学的研究の応用
-
Petrochemical Industry
- Application : Naphthenic acids refer to alkyl carboxylic acids found in petroleum . They are used in the petrochemical industry for various purposes .
- Method : The specific methods of application vary widely depending on the specific use within the petrochemical industry .
- Results : The use of naphthenic acids in the petrochemical industry contributes to the overall efficiency and effectiveness of various processes .
-
Production of Unsaturated Esters
- Application : Naphthenic acids are used in the synthesis of unsaturated esters .
- Method : Naphthenic acids are prepared by catalytic oxidation of a narrow diesel fraction isolated from Balakhan oil on cobalt-containing multiwalled carbon nanotubes mixed with manganese naphthenate. Unsaturated esters are synthesized by subsequent reaction with unsaturated alcohols in the presence of the ionic liquid N-methylpyrrolidone hydrosulfate .
- Results : The prepared esters are shown to be effective corrosion inhibitors .
-
Emulsion Oils
- Application : Sodium and potassium salts of naphthenic acids are used as emulsifiers in the production of emulsion oils .
- Method : The specific methods of application vary depending on the specific process of emulsion oil production .
- Results : The use of these salts as emulsifiers contributes to the overall production efficiency of emulsion oils .
-
Metal Naphthenate Formation in Oilfields
- Application : Acidic crudes are prone to metal naphthenate formation—a process where naphthenic acids occurring naturally in crude oil react with metal ions in the formation of water to produce organic salts as the reservoir fluid is depressurized during normal production .
- Method : This process occurs naturally as the reservoir fluid is depressurized during normal production .
- Results : Metal naphthenate deposition usually occurs topside, especially in vessels in which phase separations take place or where the produced fluid is treated, causing serious flow assurance problems .
-
Paint Drier and Oxidation Catalyst
- Application : Naphthenic acids, manganese salts are used as a paint drier, and as an oxidation catalyst .
- Method : The specific methods of application vary depending on the specific process of paint drying and oxidation catalysis .
- Results : The use of these salts as a paint drier and oxidation catalyst contributes to the overall efficiency of these processes .
- Corrosion Inhibitors
- Application : Naphthenic acids are used in the synthesis of corrosion inhibitors . The prepared esters are shown to be effective corrosion inhibitors .
- Method : Naphthenic acids are prepared by catalytic oxidation of a narrow diesel fraction isolated from Balakhan oil on cobalt-containing multiwalled carbon nanotubes mixed with manganese naphthenate. The esters are synthesized by subsequent reaction with unsaturated alcohols in the presence of the ionic liquid N-methylpyrrolidone hydrosulfate .
- Results : The prepared esters are shown to be effective corrosion inhibitors .
Safety And Hazards
Naphthenic acids, manganese salts should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The conventional method for the inhibition of metal naphthenates, which relies on suppressing the deprotonation of naphthenic acids by common ion effect, is no longer tenable because it exacerbates internal corrosion problems in topside facilities . Current industry focus is on the development of effective surface active agents for inhibition of naphthenates . There are a plethora of chemical compounds with naphthenate inhibition potential such as sulphonates, phosphate esters, aminated phosphonates and sulphosuccinates, but compatibility issues make the choice of inhibitor a complicated process .
特性
IUPAC Name |
hydroxy(naphthalen-2-yl)methanolate;manganese(2+);naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9O2.C11H8O2.Mn/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-12H;1-7H,(H,12,13);/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWHHDQLPCRKOU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16MnO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy(naphthalen-2-yl)methanolate;manganese(2+);naphthalene-2-carboxylate | |
CAS RN |
1336-93-2 |
Source


|
| Record name | Naphthenic acids, manganese salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

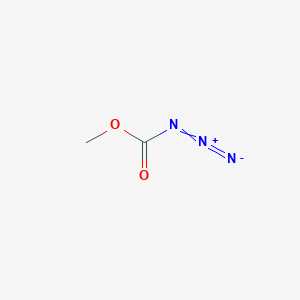
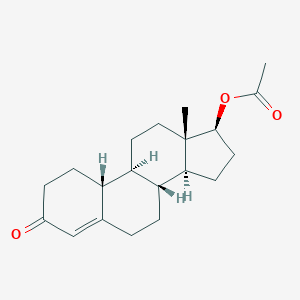

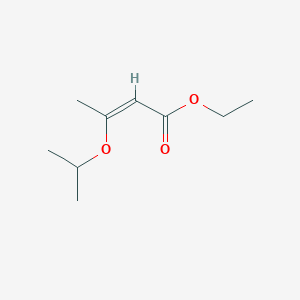
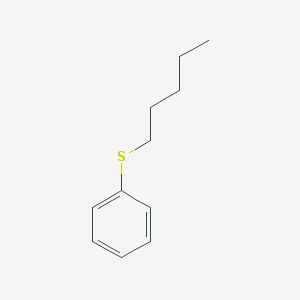
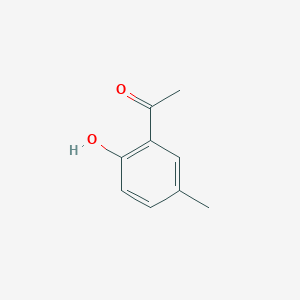
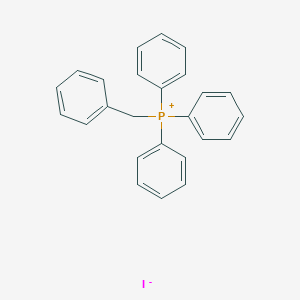

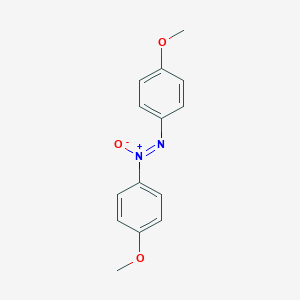
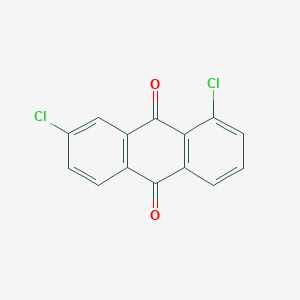
![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
